molecular formula C30H48N2O8 B13132767 Bis(2,5-dioxopyrrolidin-1-YL) docosanedioate CAS No. 172905-34-9

Bis(2,5-dioxopyrrolidin-1-YL) docosanedioate

Cat. No.: B13132767
CAS No.: 172905-34-9
M. Wt: 564.7 g/mol
InChI Key: ATOWGQPNHVKMPS-UHFFFAOYSA-N
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Description

Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate is a chemical compound known for its applications in various scientific fields, particularly in the study of protein-protein interactions. It is a homobifunctional crosslinker that contains N-hydroxysuccinimide (NHS) esters, which are reactive towards primary amines. This compound is often used in mass spectrometry and other analytical techniques to study the structural dynamics of proteins and protein complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate typically involves the reaction of docosanedioic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate primarily undergoes nucleophilic substitution reactions due to the presence of the NHS ester groups. These reactions typically occur with primary amines, resulting in the formation of stable amide bonds .

Common Reagents and Conditions

    Reagents: Primary amines, dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)

    Conditions: Organic solvents (e.g., dichloromethane), room temperature, inert atmosphere

Major Products

The major products formed from the reactions of this compound with primary amines are amide-linked conjugates. These conjugates are often used in the study of protein interactions and other biochemical applications .

Scientific Research Applications

Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.

    Biology: Employed in the study of protein-protein interactions through techniques like crosslinking mass spectrometry.

    Medicine: Utilized in the development of drug delivery systems and diagnostic tools.

    Industry: Applied in the production of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate involves the formation of covalent bonds between the NHS ester groups and primary amines on target molecules. This results in the crosslinking of proteins or other biomolecules, which can then be analyzed using mass spectrometry or other analytical techniques. The crosslinking process helps to stabilize protein complexes and provides insights into their structural dynamics and interactions .

Comparison with Similar Compounds

Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate can be compared with other similar compounds such as:

    Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: Another NHS ester-based crosslinker used in protein studies.

    Bis(2,5-dioxopyrrolidin-1-yl) carbonate: A compound used in organic synthesis and polymer chemistry.

    Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate: A reversible linker used for biomacromolecule conjugation .

The uniqueness of this compound lies in its specific application in crosslinking mass spectrometry, providing valuable data on protein-protein interactions and structural dynamics .

Properties

CAS No.

172905-34-9

Molecular Formula

C30H48N2O8

Molecular Weight

564.7 g/mol

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) docosanedioate

InChI

InChI=1S/C30H48N2O8/c33-25-21-22-26(34)31(25)39-29(37)19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-30(38)40-32-27(35)23-24-28(32)36/h1-24H2

InChI Key

ATOWGQPNHVKMPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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